Prostaglandin A1-biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

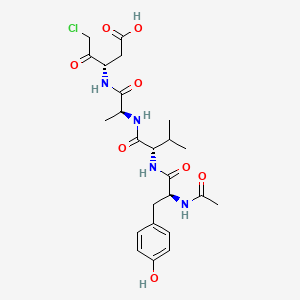

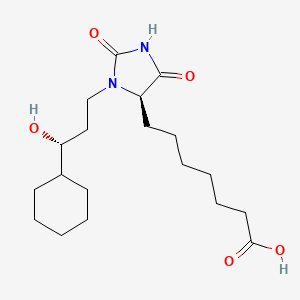

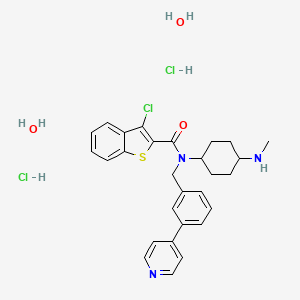

Prostaglandin A1-biotin is a compound that combines biotin and prostaglandin A1. Prostaglandin A1 is a member of the cyclopentenone prostaglandins, which are known for their unique biological activities, including anti-tumor, anti-inflammatory, and antiviral properties . The combination of these two molecules allows for the detection and study of prostaglandin A1 in various biological contexts .

Preparation Methods

The preparation of prostaglandin A1 involves several steps. One method includes adding alprostadil and tetrahydrofuran at room temperature, followed by the introduction of hydrogen chloride gas. The mixture is then heated to 55-65°C and reacted for 5-7 hours. After the reaction, active carbon is added for decolorization, and the mixture is filtered to remove the active carbon. The solvent is removed under pressure, and isopropyl alcohol is added to the residual materials. Petroleum ether is then added at 40-45°C, and the temperature is slowly reduced to below 10°C to allow crystallization. The resulting white solid is prostaglandin A1 .

Chemical Reactions Analysis

Prostaglandin A1-biotin undergoes various chemical reactions, including Michael addition, where it forms adducts with cysteine residues in proteins . This reaction is facilitated by the presence of a chemically reactive α,β-unsaturated carbonyl group in prostaglandin A1 . Common reagents used in these reactions include okadaic acid, an inhibitor of protein phosphatase 2A, and various protein kinases . The major products formed from these reactions are Michael adducts with proteins, which can be detected and studied using biotin’s affinity for avidin or streptavidin .

Scientific Research Applications

Prostaglandin A1-biotin is widely used in scientific research due to its ability to detect and study prostaglandin A1 in biological systems. It has been used to investigate the inhibitory effects of prostaglandin A1 on platelet function, including the inhibition of thrombin-, collagen-, and ADP-induced aggregation and adhesion of platelets . Additionally, this compound has been used to study the neuroprotective effects of prostaglandin A1 in models of ischemic stroke and Alzheimer’s disease . Its ability to form Michael adducts with proteins makes it a valuable tool for studying protein-protein interactions and signaling pathways .

Mechanism of Action

The mechanism of action of prostaglandin A1-biotin involves the formation of Michael adducts with cysteine residues in proteins, leading to the activation or inhibition of various signaling pathways . For example, prostaglandin A1 has been shown to activate protein phosphatase 2A by forming a Michael adduct with cysteine 377, which is critical for the enzyme’s activity . This activation leads to the dephosphorylation of tau protein, reducing its aggregation and improving cognitive function in models of Alzheimer’s disease . Additionally, prostaglandin A1 inhibits platelet activation by blocking increases in intracellular calcium concentration and thromboxane A2 synthesis .

Comparison with Similar Compounds

Prostaglandin A1-biotin is unique among prostaglandin derivatives due to its combination with biotin, which allows for specific detection and study of prostaglandin A1 in biological systems . Similar compounds include other biotinylated prostaglandins, such as prostaglandin D2-biotin and prostaglandin E2-biotin, which are used for similar purposes . Additionally, other cyclopentenone prostaglandins, such as prostaglandin J2, share similar biological activities but lack the biotin moiety for specific detection . The combination of prostaglandin A1 with biotin makes this compound a valuable tool for studying the biological effects of prostaglandin A1 in various contexts .

Properties

Molecular Formula |

C35H58N4O5S |

|---|---|

Molecular Weight |

646.9 g/mol |

IUPAC Name |

N-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentyl]-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanamide |

InChI |

InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+,29-,31-,34-/m0/s1 |

InChI Key |

VMFBZOVDPMVFHJ-YKKCXQPRSA-N |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)NCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)NCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B10768135.png)

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B10768153.png)

![2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B10768177.png)

![2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol-N-biotinoyl-1,5-diampentane](/img/structure/B10768221.png)

![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)

![7-[(1R)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B10768234.png)